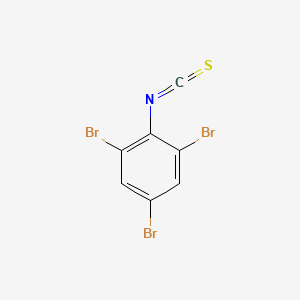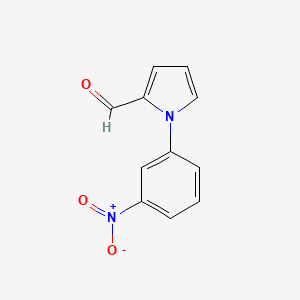
2,4,6-Tribromofenil isotiocianato
Descripción general
Descripción
2,4,6-Tribromophenyl isothiocyanate is a useful research compound. Its molecular formula is C7H2Br3NS and its molecular weight is 371.88 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4,6-Tribromophenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4,6-Tribromophenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Tribromophenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Retardancia de llama en polímeros
2,4,6-Tribromofenil isotiocianato: se utiliza en el desarrollo de retardantes de llama bromados (BFR). Estos compuestos son esenciales para mejorar la resistencia al fuego de los polímeros, plásticos, madera, papel y textiles . La incorporación de átomos de bromo en la estructura del compuesto es clave para su eficacia como retardante de llama.
Investigación proteómica
Este compuesto también es significativo en la investigación proteómica, donde se utiliza como una herramienta bioquímica. Su reactividad con las proteínas puede ayudar a comprender las interacciones y funciones de las proteínas .
Aplicaciones farmacéuticas
La reactividad de This compound con varios sustratos orgánicos se explota en la investigación farmacéutica. Se utiliza en la síntesis de derivados de tiazol, que tienen posibles aplicaciones terapéuticas .
Estudios de seguridad ambiental
Debido a su naturaleza bromada, este compuesto se estudia por su impacto ambiental, particularmente su papel en la formación de contaminantes orgánicos persistentes cuando se utiliza como retardante de llama .
Mecanismo De Acción
Target of Action
Isothiocyanates (itcs), a class of bioactive metabolites, are known to interact with various intracellular targets including cytochrome p450 (cyp) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
Itcs are known to modulate a large number of cancer-related targets or pathways including inhibition of cyp enzymes, induction of phase ii enzymes via activation of nf-e2-related factor-2 (nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa b (nf-ĸb), and inhibition of macrophage migration inhibitory factor (mif) .
Biochemical Pathways
Itcs are known to affect various pathways involved in chemoprevention .
Result of Action
Análisis Bioquímico
Biochemical Properties
2,4,6-Tribromophenyl isothiocyanate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to form covalent bonds with amino groups in proteins, leading to the modification of these proteins. This interaction can affect the activity of enzymes and other proteins, making 2,4,6-Tribromophenyl isothiocyanate a useful tool in studying protein function and enzyme activity .
Cellular Effects
2,4,6-Tribromophenyl isothiocyanate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of certain enzymes involved in cell signaling, leading to changes in cellular responses. Additionally, 2,4,6-Tribromophenyl isothiocyanate can alter gene expression by modifying transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 2,4,6-Tribromophenyl isothiocyanate involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. It can also interact with DNA and RNA, affecting gene expression and protein synthesis. The binding interactions of 2,4,6-Tribromophenyl isothiocyanate with biomolecules are crucial for its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Tribromophenyl isothiocyanate can change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to changes in its activity. Long-term exposure to 2,4,6-Tribromophenyl isothiocyanate can result in persistent changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2,4,6-Tribromophenyl isothiocyanate in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, 2,4,6-Tribromophenyl isothiocyanate can induce toxic effects, including cell death and tissue damage. These dosage-dependent effects are important for understanding the safety and efficacy of this compound in biochemical research .
Metabolic Pathways
2,4,6-Tribromophenyl isothiocyanate is involved in various metabolic pathways. It can be metabolized by enzymes in the liver and other tissues, leading to the formation of metabolites that can further interact with biomolecules. The metabolic pathways of 2,4,6-Tribromophenyl isothiocyanate include oxidation, reduction, and conjugation reactions, which can affect its activity and toxicity .
Transport and Distribution
Within cells and tissues, 2,4,6-Tribromophenyl isothiocyanate is transported and distributed by various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The distribution of 2,4,6-Tribromophenyl isothiocyanate within cells can influence its activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of 2,4,6-Tribromophenyl isothiocyanate is important for its function. This compound can be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. Post-translational modifications and targeting signals can influence the localization of 2,4,6-Tribromophenyl isothiocyanate, affecting its activity and function in biochemical reactions .
Propiedades
IUPAC Name |
1,3,5-tribromo-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br3NS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYYDRJUIUJDCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N=C=S)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334194 | |
| Record name | 2,4,6-Tribromophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22134-11-8 | |
| Record name | 2,4,6-Tribromophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22134-11-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine](/img/structure/B1297754.png)






![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)


